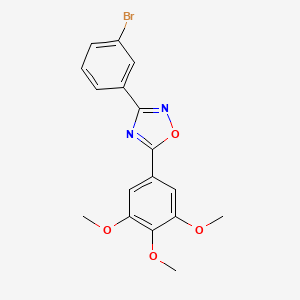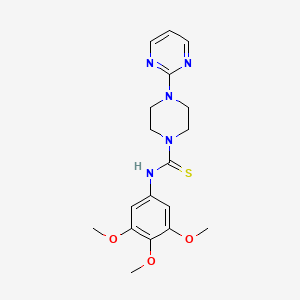
3-(3-bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(3-bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTO and has been extensively studied for its unique properties and potential uses.
Mécanisme D'action
The exact mechanism of action of BPTO is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells through the induction of apoptosis (programmed cell death). It may also act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BPTO has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been studied for its potential use as an antifungal and antibacterial agent. However, its effects on normal cells and tissues are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BPTO is its potent anticancer activity against various cancer cell lines. It is also relatively easy to synthesize and purify, making it a useful tool for researchers in various fields. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
List of
Orientations Futures
1. Investigation of the mechanism of action of BPTO against cancer cells and normal cells.
2. Synthesis of novel organic materials using BPTO as a building block.
3. Investigation of the potential use of BPTO in organic electronics such as OLEDs and OPVs.
4. Development of new synthetic routes for the synthesis of BPTO and its derivatives.
5. Investigation of the potential use of BPTO as an antifungal and antibacterial agent.
6. Development of new methods for the delivery of BPTO to cancer cells.
7. Investigation of the potential use of BPTO in combination with other anticancer agents.
8. Investigation of the pharmacokinetics and pharmacodynamics of BPTO in vivo.
9. Development of new analytical methods for the detection and quantification of BPTO in biological samples.
10. Investigation of the potential use of BPTO in other diseases such as Alzheimer's and Parkinson's disease.
Applications De Recherche Scientifique
BPTO has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, BPTO has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been studied for its potential use as an antifungal and antibacterial agent.
In material science, BPTO has been studied for its potential use as a building block for the synthesis of novel organic materials with unique properties. It has also been investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Propriétés
IUPAC Name |
3-(3-bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4/c1-21-13-8-11(9-14(22-2)15(13)23-3)17-19-16(20-24-17)10-5-4-6-12(18)7-10/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBJLGVHBWLTEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-{2-[(2-methylphenyl)amino]-2-oxo-1-phenylethyl}benzamide](/img/structure/B4237465.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B4237481.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4237493.png)
![N-(5-chloro-2-methoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4237499.png)
![5-{[3-(4-methylphenoxy)propyl]thio}-4H-1,2,4-triazol-3-amine acetate](/img/structure/B4237511.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylacetamide](/img/structure/B4237524.png)
![2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4237531.png)
![methyl 2-({[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4237538.png)

![2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4237561.png)
![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide](/img/structure/B4237577.png)


![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4237591.png)